1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol
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Overview
Description
1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a difluorophenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the Difluorophenyl Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using a difluorophenyl sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a cyclization reaction involving an appropriate amine and a haloalkane.
Coupling of the Piperidine and Pyrrolidine Rings: The final step involves coupling the piperidine and pyrrolidine rings through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Biology: It is used in research to study its effects on various biological pathways and its potential as a therapeutic agent.
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-ol
- 1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-one
Uniqueness
1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl sulfonyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, a pyrrolidine moiety, and a difluorophenyl sulfonyl group. These structural components are crucial for its biological activity, influencing its interaction with molecular targets.
Molecular Formula: C17H22F2N2O2S
Molecular Weight: 352.43 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific neurotransmitter receptors and enzymes. Preliminary studies suggest that it may modulate the activity of serotonin receptors and other neurotransmitter systems, which could have implications for treating neurological disorders.
Antiviral Activity
Research indicates that compounds structurally similar to this compound have shown antiviral properties. For instance, derivatives containing piperidine rings have been evaluated for their efficacy against HIV and other viral infections. Studies have demonstrated moderate to significant antiviral activity, suggesting that this compound could be explored further in antiviral drug development .
Anticancer Properties
The compound's potential as an anticancer agent has also been investigated. In vitro studies have shown that similar piperidine-based compounds exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives demonstrated IC50 values comparable to established drugs like Olaparib in breast cancer models .
Case Studies and Research Findings
A selection of studies highlights the biological activities associated with this compound:
Toxicity and Pharmacokinetics
Understanding the toxicity profile of this compound is crucial for its development as a therapeutic agent. Preliminary data indicate low cytotoxicity in cell culture models, making it an attractive candidate for further pharmacological studies .
Properties
IUPAC Name |
1-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O3S/c16-13-2-1-3-14(17)15(13)23(21,22)19-8-4-11(5-9-19)18-7-6-12(20)10-18/h1-3,11-12,20H,4-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQFWLQJVPJVEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=C(C=CC=C3F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.